molecular formula C16H22N2O2 B2536037 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415531-44-9

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2536037
CAS No.: 2415531-44-9
M. Wt: 274.364
InChI Key: FXXHJPALVNJFNS-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide is a chemical compound that features a pyrrolidine ring, an oxane ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can yield the pyrrolidine ring.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a hydroxyl group is replaced by an oxane moiety.

    Formation of the Benzamide Group: The benzamide group can be introduced through the reaction of the pyrrolidine-oxane intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
  • 3,4-Dichloro-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide

Uniqueness

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of the pyrrolidine, oxane, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in drug discovery and development to create novel therapeutic agents with specific target selectivity and efficacy.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-7-10-20-11-8-15/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHJPALVNJFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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